N-Pentadecanoyl-D-erythro-sphingosine
Description
Properties
Molecular Formula |
C33H65NO3 |
|---|---|
Molecular Weight |
524 |
Appearance |
Unit:10 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C15:0-D-erythro-Ceramide |
Origin of Product |
United States |
Scientific Research Applications
Role in Cellular Signaling
N-Pentadecanoyl-D-erythro-sphingosine plays a significant role in cellular signaling pathways. It is involved in the regulation of various cellular processes, including apoptosis, cell proliferation, and differentiation. Ceramides, including this compound, act as bioactive lipids that can modulate signaling cascades in response to stress and inflammatory stimuli.
Case Study: Inflammatory Signaling Pathways
Research indicates that ceramide levels can influence inflammatory responses. For instance, studies have shown that the addition of ceramides can inhibit erythroid differentiation in hematopoietic stem/progenitor cells treated with erythropoietin, suggesting a regulatory role in hematopoiesis through the TNFα/ceramide pathway . This highlights the potential for this compound in understanding and manipulating inflammatory diseases.
Metabolic Studies
This compound is utilized in metabolic studies to explore lipid metabolism and its implications for diseases such as obesity and diabetes. Ceramides are known to accumulate in various metabolic disorders, influencing insulin resistance and lipid homeostasis.
Case Study: Insulin Resistance
In a study examining the relationship between ceramide content and insulin resistance in obese patients, findings indicated that elevated ceramide levels were associated with increased insulin resistance . This suggests that this compound could serve as a biomarker for metabolic dysfunctions and may be targeted for therapeutic interventions.
Application in Drug Development
The compound is being explored for its potential applications in drug development, particularly as an internal standard in mass spectrometry for quantifying ceramide levels in biological samples. Its unique structure allows it to be used effectively in analytical chemistry to study lipid metabolism.
Analytical Applications
This compound has been employed as an internal standard for quantifying ceramides using tandem mass spectrometry (MS/MS). This application is crucial for accurately assessing ceramide levels in various biological contexts, thus facilitating research into their roles in health and disease .
Therapeutic Potential
Given its biological functions, this compound holds promise for therapeutic applications. Its ability to modulate cell signaling pathways makes it a candidate for drug development aimed at treating conditions such as cancer, metabolic disorders, and inflammatory diseases.
Case Study: Cancer Research
In cancer research, ceramides have been shown to induce apoptosis in cancer cells. The unique properties of this compound may enhance our understanding of how ceramides can be leveraged to promote cancer cell death while sparing normal cells .
Chemical Reactions Analysis
Hydrolysis by Ceramidases
-
Acid, neutral, or alkaline ceramidases cleave the amide bond, releasing sphingosine and pentadecanoic acid .
-
Example:
N-Pentadecanoyl-D-erythro-sphingosine + H₂O → D-erythro-sphingosine + Pentadecanoic acid
Phosphorylation
-
Ceramide kinase (CERK) phosphorylates the C1 hydroxyl group:
This compound + ATP → Ceramide-1-phosphate + ADP
Glycosylation
-
Glucosylceramide synthase (GCS) adds glucose to the C1 hydroxyl:
This compound + UDP-glucose → Glucosylceramide + UDP
Functional Roles in Signaling
-
Pro-apoptotic Activity : Accumulation induces mitochondrial outer membrane permeabilization (MOMP) via BAX/BAK activation .
-
Membrane Microdomain Organization : Stabilizes lipid rafts due to saturated C15 acyl chain, affecting receptor clustering .
Inhibitors of Ceramide Metabolism
| Target Enzyme | Inhibitor | Effect on C15-Ceramide |
|---|---|---|
| Ceramide Synthase | Fumonisin B₁ | Blocks N-acylation step |
| SPT | Myriocin | Prevents 3-KDS synthesis |
| DEGS | Fenretinide | Reduces Δ4-desaturation |
Analytical Detection Methods
-
LC-MS/MS : Quantifies C15-ceramide using precursor ion scanning for m/z 264 (sphingoid base fragment) .
-
Stable Isotope Tracing : Deuterated palmitoyl-CoA (d₃) and L-serine (d₃) track de novo synthesis in microsomal assays .
This synthesis integrates structural and mechanistic insights from sphingolipid biochemistry, emphasizing enzyme kinetics and metabolic regulation. Experimental data from microsomal assays and isotopic labeling validate the pathways described .
Comparison with Similar Compounds
Ceramide analogs vary in acyl chain length, functional groups, and isotopic labeling. Below is a detailed comparison of N-Pentadecanoyl-D-erythro-sphingosine with key analogs:
Structural Variations
Acyl Chain Length
| Compound Name | Acyl Chain Length | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| N-Lauroyl-D-erythro-sphingosine | C12:0 | 482.6 | Shorter acyl chain (12 carbons) |
| N-Myristoyl-D-erythro-sphingosine | C14:0 | 509.7 | Intermediate chain (14 carbons) |
| This compound | C15:0 | 524.0 | Mid-length chain (15 carbons) |
| N-Palmitoyl-D-erythro-sphingosine | C16:0 | 538.8 | Longer chain (16 carbons) |
Key Insight : Acyl chain length influences membrane integration and signaling. Longer chains (e.g., C16) enhance lipid bilayer stability, while shorter chains (e.g., C12) may increase solubility in polar solvents .
Functional Modifications
- Glycosylated Derivatives: β-Galactosyl-C18-ceramide (C42H81NO8, MW: 728.11) contains a galactose moiety, enhancing hydrophilicity and altering receptor interactions compared to non-glycosylated ceramides .
- Isotopic Labels : C15 Ceramide-d7 (deuterated at seven positions) retains the C15 acyl chain but enables tracking in metabolic studies via mass spectrometry .
Physicochemical Properties
Key Insight: this compound requires organic solvents for dissolution, while glycosylated derivatives may need aqueous surfactants (e.g., Tween-80) .
Q & A
Q. What are the standard synthetic routes for producing N-Pentadecanoyl-D-erythro-sphingosine, and how are intermediates validated?
Methodological Answer: Synthesis typically involves acylation of D-erythro-sphingosine using pentadecanoic acid derivatives. Key steps include protecting sphingosine's amine group, coupling with activated acyl chlorides (e.g., via EDC/NHS chemistry), and deprotection. Intermediates are validated using thin-layer chromatography (TLC) and LC-MS to confirm molecular weight and purity. Structural confirmation requires - and -NMR to verify stereochemistry at C2 and C3 positions .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
Methodological Answer: High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is used to assess purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemical details, particularly -NMR for hydroxyl and amide proton environments. Infrared spectroscopy (IR) confirms acyl group incorporation via C=O stretching bands (~1650 cm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Follow OSHA/NIH guidelines for lipid-soluble compounds: use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks (P280). In case of skin contact, wash immediately with soap and water (P271). Store at -20°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in studies involving this compound?
Methodological Answer: Discrepancies often arise from variations in cell membrane composition or assay conditions. Apply the FINER framework:
- Feasibility : Replicate experiments using standardized lipid matrices (e.g., synthetic lipid bilayers vs. natural membranes).
- Novelty : Compare results against structurally analogous ceramides (e.g., stearoyl-sphingosine) to isolate chain-length effects.
- Ethics : Validate findings across multiple cell lines to rule out model-specific artifacts .
Q. What experimental designs optimize the study of this compound’s interactions with lipid rafts?
Methodological Answer: Use fluorescence resonance energy transfer (FRET) with labeled sphingolipids (e.g., BODIPY-FL) to monitor raft partitioning. Include controls with methyl-β-cyclodextrin to disrupt raft integrity. Quantify colocalization via confocal microscopy and image analysis tools like ImageJ .
Q. How can solubility challenges in aqueous assays be systematically addressed?
Methodological Answer: Solubilize the compound in ethanol or DMSO (≤0.1% v/v) and dilute in phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA). Dynamic light scattering (DLS) monitors aggregation. For in vitro studies, use sonication or lipid carriers (e.g., liposomes) to enhance dispersion .
Q. What methodologies enable precise analysis of sphingolipid-protein interactions?
Methodological Answer: Surface plasmon resonance (SPR) with immobilized proteins (e.g., recombinant enzymes like ceramidases) quantifies binding kinetics. Alternatively, use isothermal titration calorimetry (ITC) to measure thermodynamic parameters. Validate specificity via competitive inhibition assays with non-acylated sphingosine .
Q. How do structural modifications (e.g., acyl chain length) influence this compound’s metabolic stability?
Methodological Answer: Perform comparative LC-MS/MS stability assays in liver microsomes. Track degradation products (e.g., free sphingosine) and calculate half-lives. Correlate results with molecular dynamics simulations to identify chain-length-dependent interactions with cytochrome P450 enzymes .
Q. What strategies validate the detection of this compound in complex biological matrices like serum?
Methodological Answer: Use solid-phase extraction (SPE) with C18 cartridges to isolate lipids from serum. Quantify via LC-MS/MS with deuterated internal standards (e.g., D-erythro-sphingosine-d7). Optimize ionization parameters (e.g., ESI+ mode) and monitor transitions for m/z 526.5 → 264.2 (precursor → product ion) .
Q. How can long-term stability during storage be rigorously assessed?
Methodological Answer: Conduct accelerated stability studies at 4°C, -20°C, and -80°C under argon vs. air. Analyze oxidation products (e.g., hydroperoxides) via thiobarbituric acid reactive substances (TBARS) assay. Use -NMR to monitor degradation peaks (e.g., loss of vinyl protons in unsaturated acyl chains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
